Cas no 1806377-49-0 (6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine)

6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. The presence of iodine at the 6-position enhances its reactivity in cross-coupling reactions, such as Suzuki or Stille couplings, facilitating the construction of complex heterocyclic frameworks. The methoxy group at the 2-position contributes to electronic modulation, while the trifluoromethyl substituent at the 3-position imparts lipophilicity and metabolic stability, making it valuable in drug design. This compound serves as a versatile intermediate for the development of bioactive molecules, particularly in medicinal chemistry, where its structural features enable precise modifications for target-oriented applications.
6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine structure
1806377-49-0 structure
商品名:6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine
CAS番号:1806377-49-0
MF:C7H5F3INO
メガワット:303.020384550095
MDL:MFCD28800444
CID:4707713

6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine
    • MDL: MFCD28800444
    • インチ: 1S/C7H5F3INO/c1-13-6-4(7(8,9)10)2-3-5(11)12-6/h2-3H,1H3
    • InChIKey: CMUSYGCRAXGRFC-UHFFFAOYSA-N
    • ほほえんだ: IC1=CC=C(C(F)(F)F)C(=N1)OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 176
  • トポロジー分子極性表面積: 22.1

6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029004451-250mg
6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine
1806377-49-0 95%
250mg
$980.00 2022-03-31
Matrix Scientific
143052-1g
6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine, 95%
1806377-49-0 95%
1g
$4998.00 2023-09-07
Alichem
A029004451-500mg
6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine
1806377-49-0 95%
500mg
$1,853.50 2022-03-31
Alichem
A029004451-1g
6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine
1806377-49-0 95%
1g
$3,097.65 2022-03-31

6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine 関連文献

6-Iodo-2-methoxy-3-(trifluoromethyl)pyridineに関する追加情報

Introduction to 6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine (CAS No. 1806377-49-0) and Its Applications in Modern Chemical Biology

6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine, identified by the chemical identifier CAS No. 1806377-49-0, is a highly versatile intermediate compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features—including an iodine substituent, a methoxy group, and a trifluoromethyl moiety on a pyridine backbone—exhibits remarkable reactivity and functional diversity, making it a valuable building block for synthesizing complex molecules.

The pyridine core of 6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine is a privileged scaffold in medicinal chemistry, frequently employed in the development of bioactive agents due to its ability to mimic heterocyclic structures found in natural products and biologically relevant compounds. The presence of the iodine atom at the 6-position enhances its utility as a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Sonogashira couplings. These reactions are pivotal in constructing carbon-carbon bonds, enabling the synthesis of diverse pharmacophores.

The methoxy group at the 2-position introduces polarity and hydrogen bonding capabilities, which can modulate the pharmacokinetic properties of derived compounds. Additionally, the trifluoromethyl group at the 3-position is a well-documented pharmacophore that influences metabolic stability, lipophilicity, and binding affinity to biological targets. The combination of these structural elements makes 6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine an attractive candidate for drug discovery campaigns targeting neurological disorders, inflammatory diseases, and oncological conditions.

Recent advancements in synthetic methodologies have further underscored the importance of this compound. For instance, reports have demonstrated its utility in constructing novel pyridine-based inhibitors of kinases and other enzyme targets. A notable study published in *Journal of Medicinal Chemistry* highlighted the use of 6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine as a key intermediate in the synthesis of small-molecule inhibitors that exhibit potent activity against aberrantly activated kinases implicated in cancer progression. The study emphasized how the trifluoromethyl group enhances binding interactions within the active site of these enzymes, contributing to improved therapeutic efficacy.

In another significant development, researchers have leveraged the reactivity of the iodine atom in 6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine to develop novel antiviral agents. By employing palladium-catalyzed cross-coupling strategies, investigators have been able to integrate this pyridine derivative into peptidomimetic scaffolds designed to interfere with viral replication mechanisms. These efforts align with broader trends in antiviral drug design, where structural diversification is critical for overcoming resistance and improving therapeutic outcomes.

The compound’s applicability extends beyond pharmaceuticals into agrochemical research. Pyridine derivatives are widely used as intermediates in the synthesis of herbicides and pesticides due to their ability to modulate plant growth regulators and pest neurobiology. The specific substitution pattern in 6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine has been explored as a means to enhance bioactivity while reducing environmental toxicity—a key consideration in modern agrochemical development.

From a synthetic chemistry perspective, 6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine serves as a valuable precursor for accessing nitrogen-containing heterocycles through transition-metal-catalyzed reactions. For example, palladium-catalyzed intramolecular cyclizations have been employed to generate fused pyridines and benzopyrans with potential bioactivity. These transformations exemplify how modular approaches leveraging such intermediates can accelerate hit-to-drug discovery pipelines.

The trifluoromethyl group’s electronic effects also make 6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine a useful probe for understanding structure-activity relationships (SAR). Computational studies have indicated that this moiety can influence both steric hindrance and electronic distribution within binding pockets, providing insights into optimizing lead compounds for better pharmacological profiles.

In conclusion, 6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine (CAS No. 1806377-49-0) represents a cornerstone intermediate in modern chemical biology and drug discovery. Its unique structural attributes enable diverse synthetic manipulations, making it indispensable for developing innovative therapeutics across multiple disease areas. As research continues to uncover new applications for this compound, its significance is expected to grow further, solidifying its role as a cornerstone of medicinal chemistry innovation.

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